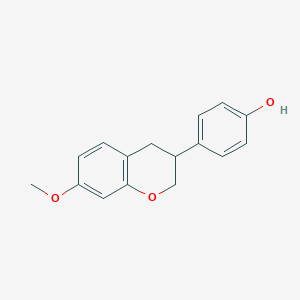

4-(7-Methoxychroman-3-yl)phenol

説明

4-(7-Methoxychroman-3-yl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of 4-(7-Methoxychroman-3-yl)phenol as an anticancer agent. Research indicates that derivatives of chroman compounds exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound has been shown to inhibit tumor growth by inducing apoptosis through pathways involving caspases and death receptors. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, demonstrated significant inhibition of colon cancer cell growth through the modulation of the IkappaB kinase β pathway .

- Case Study : A study evaluated the cytotoxic effects of chroman derivatives against HL-60 and MOLT-4 cancer cells using MTT assays. The findings indicated that certain derivatives exhibited moderate to high potency, with IC50 values suggesting effective inhibition of cell proliferation .

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, and this compound is no exception. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Applications : As an antioxidant, this compound could be utilized in food preservation, cosmetics, and pharmaceuticals to prevent oxidative damage. Its ability to enhance the stability of formulations makes it a valuable ingredient in these industries .

Synthetic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for further functionalization and derivatization, leading to the development of new compounds with enhanced biological activities.

- Synthesis Techniques : Recent advancements in synthetic methodologies have enabled the preparation of complex m-aryloxy phenols with specific functional groups. These techniques include nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions, allowing for tailored synthesis aimed at optimizing biological activity .

Potential in Neuroprotection

Emerging research suggests that derivatives of this compound may also play a role in neuroprotection. The modulation of inflammatory pathways involved in neurodegenerative diseases presents another avenue for exploration.

- Research Findings : Studies indicate that certain chroman derivatives can exert protective effects against neuroinflammation, which is a contributing factor in conditions like Parkinson's disease . This suggests potential therapeutic applications for neurodegenerative disorders.

Summary Table: Applications of this compound

特性

IUPAC Name |

4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-7-4-12-8-13(10-19-16(12)9-15)11-2-5-14(17)6-3-11/h2-7,9,13,17H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNAWQXWSNKMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)C3=CC=C(C=C3)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501008618 | |

| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-86-3 | |

| Record name | 4-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89019-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(7-methoxychroman-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089019863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。